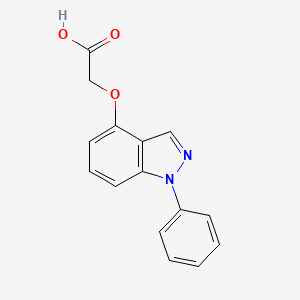
2-(1-phenylindazol-4-yl)oxyacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-phenylindazol-4-yl)oxyacetic acid is a chemical compound with the molecular formula C15H12N2O3. It is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-(1-phenylindazol-4-yl)oxyacetic acid involves several steps. One common method includes the reaction of 1-phenylindazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
2-(1-phenylindazol-4-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-phenylindazol-4-yl)oxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases due to its biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(1-phenylindazol-4-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
2-(1-phenylindazol-4-yl)oxyacetic acid can be compared with other indazole derivatives, such as:
1-methyl-1H-indazole-4-acetic acid: Similar in structure but with different substituents, leading to variations in biological activity.
2-(1-methyl-1H-indazol-4-yl)propanoic acid: Another derivative with distinct pharmacological properties.
1-benzyl-3-(2,3-dihydroxypropoxy)indazole: Known for its anti-inflammatory activity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting biological activities.
Propiedades
Número CAS |
118536-62-2 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-(1-phenylindazol-4-yl)oxyacetic acid |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)10-20-14-8-4-7-13-12(14)9-16-17(13)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19) |
Clave InChI |
BCMSUBOSUBRDHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


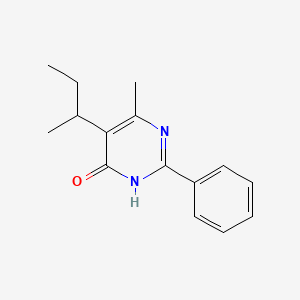
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)
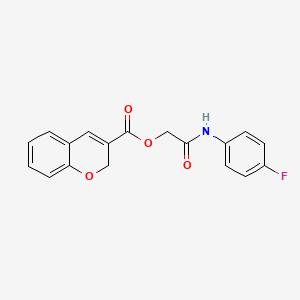

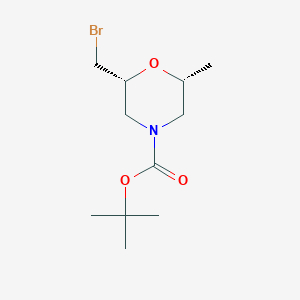
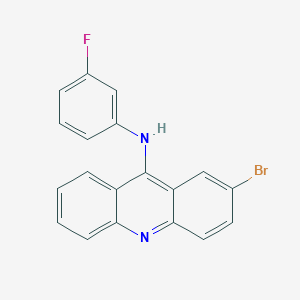
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
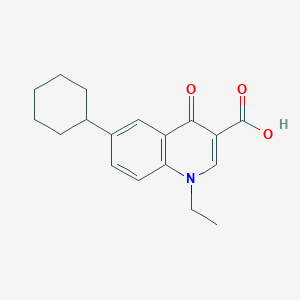
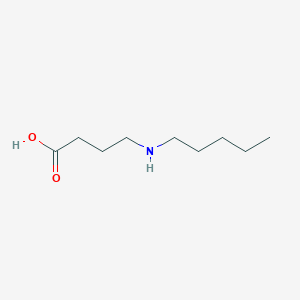
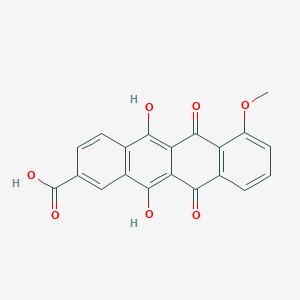
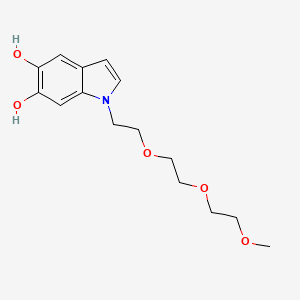
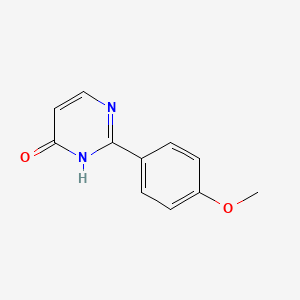
![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
